N-cyclopentylpyridine-2-carboxamide
Description
N-Cyclopentylpyridine-2-carboxamide is a pyridine-based carboxamide derivative characterized by a cyclopentyl group attached to the carboxamide nitrogen. Its molecular formula is C₁₇H₁₉N₃O₂, with a molecular weight of 297.35 g/mol (). The compound is synthesized via the reaction of amide precursors (e.g., compound 2a) followed by purification using column chromatography with dichloromethane/methanol (9:1), yielding 46% (). Spectral data, including IR absorption at 1666 cm⁻¹ (C=O stretch) and MS/MS m/z 298.2 [M+H]⁺, confirm its structure ().
Properties
IUPAC Name |
N-cyclopentylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-7-3-4-8-12-10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUGGXVZGXZISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dichloro-N-Cyclopentylpyridine-2-Carboxamide
This intermediate is prepared via amidation of 3,5-dichloropyridine-2-carbonyl chloride with cyclopentylamine, following the direct amidation method (Section 1.1). The dichloro substitution activates the pyridine ring for subsequent functionalization.
Thioether Formation at the 3-Position
In Example 6 of Patent US20230091373, 3,5-dichloro-N-cyclopentylpyridine-2-carboxamide undergoes nucleophilic substitution with sodium ethanethiolate (NaSEt):
Procedure
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Reactants : 3,5-Dichloro-N-cyclopentylpyridine-2-carboxamide (1.0 equiv), NaSEt (1.1 equiv).
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Solvent : Tetrahydrofuran (THF).
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Conditions : Stir at room temperature for 3 hours.
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Workup : Dilute with ethyl acetate, wash with water/brine, dry over MgSO₄, and concentrate.
This method demonstrates the feasibility of introducing diverse substituents while retaining the N-cyclopentyl group.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: N-cyclopentylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
N-cyclopentylpyridine-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopentylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The cyclopentyl group in N-cyclopentylpyridine-2-carboxamide provides moderate steric hindrance compared to bulkier cyclohexyl () or planar aryl groups (e.g., 4-bromophenyl in ). This influences solubility and ligand-metal coordination dynamics.
- Synthetic Methods : N-Cyclopentyl derivatives require tailored purification (e.g., chromatography), whereas N-benzoyl analogs involve reactions with acyl chlorides ().
Coordination Chemistry and Metal Complexes
Pyridine carboxamides are widely studied as ligands for transition metals. Notable comparisons include:
- Platinum(II) Complexes : Zhang et al. (2002) demonstrated that platinum-pyridine carboxamide complexes undergo chelate-ring opening, impacting their stability and reactivity (). For example, cis-Pt(II) complexes with pyridine carboxamides exhibit DNA-binding properties and cytotoxicity (Shi et al., 2010) .
- Palladium(II) Complexes : Dasa et al. (2017) reported diverse coordination modes of palladium with picolinamide ligands, influenced by substituent electronic effects (). The cyclopentyl group in this compound may enhance ligand flexibility compared to rigid aryl substituents.
Pharmacological and Physicochemical Properties
Stability and Reactivity
- Thermal Stability : Palladium and platinum complexes with pyridine carboxamides demonstrate variable thermal stability depending on substituents. For example, bromophenyl-substituted complexes () exhibit higher stability due to strong Pd–N bonds.
- Metabolic Stability : The cyclopentyl group may confer resistance to oxidative metabolism compared to smaller alkyl chains, a critical factor in pharmacokinetics.
Q & A
Q. What are the optimal synthetic routes for N-cyclopentylpyridine-2-carboxamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves coupling 2-pyridinecarboxylic acid with cyclopentylamine derivatives. For example, a modified procedure from related carboxamides (e.g., N-(4-bromophenyl)pyridine-2-carboxamide) uses 2-picolinic acid, cyclopentylamine, and activating agents like triphenylphosphite in pyridine at 100°C for 4 hours . Reagent stoichiometry, solvent choice (e.g., acetonitrile or pyridine), and temperature control are critical. Triethylamine is often added to neutralize HCl byproducts, and column chromatography (silica gel, eluted with chloroform/acetone mixtures) is used for purification . Yield optimization requires monitoring reaction progress via TLC or HPLC.
Q. How should researchers approach the purification and characterization of this compound to ensure compound integrity?
Methodological Answer: Post-synthesis purification involves column chromatography (silica gel) with gradient elution (chloroform to acetone) to isolate the product . Characterization requires multi-technique validation:
- NMR spectroscopy (¹H, ¹³C) to confirm cyclopentyl and pyridine proton environments.
- FT-IR to identify carboxamide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Single-crystal X-ray diffraction (if crystallizable) for absolute stereochemical confirmation, as demonstrated in analogous pyridinecarboxamides .
- Mass spectrometry (HRMS) for molecular ion validation.
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies in biological data (e.g., enzyme inhibition vs. receptor antagonism) may arise from structural isomerism or assay conditions. To resolve these:
- Perform comparative bioassays under standardized protocols (pH, temperature, cell lines).
- Use X-ray crystallography or DFT calculations to correlate electronic/steric properties (e.g., cyclopentyl conformation) with activity trends .
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly .
Q. How can computational methods like DFT and molecular docking be applied to predict the reactivity and binding modes of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize the compound’s geometry (B3LYP/6-311++G(d,p) basis set) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution, which predict nucleophilic/electrophilic sites .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). Dock the cyclopentyl group into hydrophobic pockets and the carboxamide into hydrogen-bonding regions, validated by MD simulations .
- Pharmacophore Mapping: Identify critical features (hydrogen bond acceptors, aromatic rings) using tools like PharmaGist .
Q. What experimental approaches are suitable for studying the interaction of this compound with biological targets?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values via kinetic assays (e.g., fluorescence-based substrate turnover) for kinases or proteases .
- Cellular Uptake Studies: Use radiolabeled (³H/¹⁴C) or fluorescently tagged analogs to track intracellular accumulation via confocal microscopy .
- In Vivo Pharmacokinetics: Administer the compound in rodent models and quantify plasma/tissue concentrations via LC-MS/MS, adjusting for cyclopentyl-driven lipophilicity .
- Cryo-EM/X-ray Crystallography: Co-crystallize the compound with its target (e.g., a receptor) to resolve binding modes at atomic resolution .
Data Contradiction Analysis
- Example: If one study reports potent kinase inhibition while another shows no activity, assess:
- Purity of the compound (HPLC ≥95%).
- Assay buffer composition (e.g., DMSO concentration affecting solubility).
- Target isoform specificity (e.g., EGFR T790M vs. wild-type) .
Key Research Tools
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
